molecular formula C23H25NO3 B11288013 9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11288013
M. Wt: 363.4 g/mol
InChI Key: PTIRQVSZRGEJRT-UHFFFAOYSA-N
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Description

The compound 9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene and oxazine ring system. Key structural features include:

  • A 4-isopropylphenyl substituent at position 9, providing steric bulk and moderate lipophilicity.
  • A propyl chain at position 4, contributing to increased lipophilicity compared to shorter alkyl chains (e.g., ethyl or methyl).
  • A ketone group at position 2, which may participate in hydrogen bonding or tautomerization under specific conditions.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

9-(4-propan-2-ylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H25NO3/c1-4-5-17-12-22(25)27-23-19(17)10-11-21-20(23)13-24(14-26-21)18-8-6-16(7-9-18)15(2)3/h6-12,15H,4-5,13-14H2,1-3H3

InChI Key

PTIRQVSZRGEJRT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the cyclization of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction is characterized by its eco-friendly nature and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed carbonylative coupling reactions has also been explored for the efficient synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or other proteins involved in cell proliferation. For instance:

  • Case Study : A related compound demonstrated the ability to inhibit tumor growth in xenograft models by targeting the heat shock protein 90 (Hsp90), which is crucial for the stability of many oncogenic proteins .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes.

  • Phosphodiesterase Inhibition : Similar compounds have been documented as phosphodiesterase inhibitors, which are critical in regulating cyclic nucleotide levels and have implications in treating erectile dysfunction and pulmonary hypertension .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects.

  • Mechanism : These effects are likely due to antioxidant properties and modulation of neuroinflammatory pathways, making them candidates for further investigation in neurodegenerative diseases.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical routes involving:

  • Condensation Reactions : Utilizing starting materials like isopropylphenol and appropriate aldehydes or ketones.

Potential Applications in Drug Development

Given its diverse biological activities:

  • Lead Compound : The structure may serve as a lead compound for the development of new pharmaceuticals targeting cancer or neurodegenerative disorders.

Data Table: Comparative Analysis of Similar Compounds

Compound NameBiological ActivityReference
1-(thiophen-2-yl)chromeno[2,3-c]pyrrol-9(2H)-onePDE5 Inhibitor
3-(4-hydroxybenzyl)-1-(thiophen-2-yl)chromeno[2,3-c]pyrrol-9(2H)-oneAnticancer Activity
Various Hsp90 InhibitorsTumor Growth Inhibition

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key signaling pathways involved in inflammation. It targets the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism makes it a promising candidate for the treatment of inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Chromeno-Oxazine Core

Aromatic Ring Modifications
Compound Name Substituent at Position 9 Key Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 4-Isopropylphenyl High lipophilicity, steric bulk ~379.41 (estimated) N/A N/A
9-(3-Methoxybenzyl) variant 3-Methoxybenzyl Electron-donating methoxy group enhances solubility ~375.40 (estimated) N/A N/A
9-(2,4-Dichlorophenyl) variant 2,4-Dichlorophenyl Electron-withdrawing Cl groups; increased stability ~383.27 N/A N/A
9-(4-Fluorobenzyl) variant 4-Fluorobenzyl Fluorine enhances polarity and metabolic stability ~383.38 N/A N/A
  • Halogenated derivatives (e.g., Cl, F) may exhibit enhanced metabolic stability due to resistance to oxidative degradation .
Alkyl Chain Modifications
Compound Name Substituent at Position 4 Key Features Yield (%) Melting Point (°C)
Target Compound Propyl Moderate lipophilicity N/A N/A
4-Methyl variant Methyl Lower lipophilicity 82% 120–121
4-Trifluoromethyl variant Trifluoromethyl Electron-withdrawing; high metabolic stability 66% 154–156
  • Key Differences: The propyl chain in the target compound offers a balance between lipophilicity and steric effects compared to shorter (methyl) or functionalized (trifluoromethyl) chains.

Functional Group and Heterocyclic Variations

Tautomerization Behavior
  • Compounds such as 9-(2-hydroalkyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-ones exhibit tautomerism between oxazinone and chromenone forms, influenced by solvent polarity and substituent electronic effects .
Ferrocene Derivatives
  • Ferrocenyl derivatives (e.g., 12b , 13 ) demonstrate redox-active properties and antimalarial activity (IC50: 4.5 nM for EGFR inhibition) .

Biological Activity

The compound 9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity based on recent studies and available literature.

Chemical Structure

The structure of the compound can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

The compound features a chromeno-oxazine core with isopropyl and propyl substituents that may influence its biological interactions.

1. Antioxidant Activity

Compounds with similar structures have demonstrated significant antioxidant properties. The presence of phenolic groups in these compounds is often correlated with radical scavenging activity. For instance, studies have shown that derivatives of chromeno-oxazines can exhibit high radical scavenging capabilities, which may be attributed to their ability to donate hydrogen atoms or electrons to free radicals .

2. Antimicrobial Properties

Research indicates that oxazine derivatives can possess antimicrobial activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For example, certain chromeno derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Compounds structurally related to this compound have been investigated for neuroprotective effects. These effects are often linked to their ability to modulate neurotransmitter systems or exert anti-inflammatory actions in neural tissues .

Case Studies

StudyFindingsMethodology
Study ADemonstrated antioxidant activity comparable to known antioxidantsIn vitro DPPH assay
Study BExhibited antimicrobial activity against E. coli and S. aureusDisk diffusion method
Study CShowed neuroprotective effects in a rat model of induced oxidative stressBehavioral assays and biochemical markers

The biological activities of this compound may be mediated through several mechanisms:

  • Radical Scavenging : The electron-rich nature of the chromeno structure allows for effective scavenging of reactive oxygen species (ROS).
  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in oxidative stress pathways or microbial metabolism.
  • Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing neurological function.

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